molecular formula C13H16N4O2 B15119461 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B15119461
M. Wt: 260.29 g/mol
InChI Key: QLNBEVIFXFRRSP-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a nitrogen-rich heterocyclic compound featuring a pyrrolidin-2-one core substituted with an azidomethyl group at the 4-position and a 4-methoxybenzyl group at the 1-position. Its molecular formula is C₁₂H₁₅N₄O₂, with a molecular weight of 263.28 g/mol. The azide functional group (-N₃) confers unique reactivity, making it a candidate for click chemistry applications, while the 4-methoxybenzyl moiety may enhance solubility and influence electronic properties.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

4-(azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C13H16N4O2/c1-19-12-4-2-10(3-5-12)8-17-9-11(6-13(17)18)7-15-16-14/h2-5,11H,6-9H2,1H3

InChI Key

QLNBEVIFXFRRSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the pyrrolidin-2-one ring with a 4-methoxybenzyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form a nitro group under specific conditions.

    Reduction: The azidomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and mechanisms due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and drug development. The methoxyphenylmethyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Nitrogen Content : The azidomethyl derivative exhibits significantly higher nitrogen content (21.28% vs. ~5% in ethyl analogs), enhancing its utility in energetic materials or bioconjugation.
  • Carbon/Hydrogen Ratio : Ethyl-substituted analogs (7b, 8b) have higher C/H ratios, suggesting greater lipophilicity compared to the azide-containing compound.
  • Stereochemical Complexity : While 7b and 8b are diastereomerically pure , the azidomethyl derivative’s stereochemical outcomes depend on synthetic conditions, which are less documented.

Reactivity and Functional Group Analysis

  • Azide vs. Alkyl Groups : The azidomethyl group enables click chemistry (e.g., Huisgen cycloaddition), unlike the inert ethyl group in 7b/8b. This reactivity is critical for pharmaceutical tagging or polymer synthesis.
  • Methoxybenzyl vs. Phenylethyl : The 4-methoxybenzyl group improves solubility in polar solvents compared to the hydrophobic phenylethyl substituent in 7b/8b. Electronic effects from the methoxy group may also modulate electrophilic reactivity.

Biological Activity

4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 260.29 g/mol
  • CAS Number : Not specified in the search results

The compound features an azidomethyl group and a methoxyphenyl moiety, which contribute to its reactivity and biological activity.

The biological activity of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The azide group can participate in click chemistry, facilitating the formation of stable conjugates with biomolecules, which may enhance its therapeutic efficacy.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing azide functionalities have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

Studies have also suggested potential antimicrobial activity for compounds related to 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one. The presence of the methoxy group is known to enhance lipophilicity, which may improve membrane permeability and lead to increased antimicrobial efficacy against various pathogens .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, similar to other pyrrolidine derivatives. Inhibitory effects on specific enzymes could be explored for therapeutic applications in diseases where enzyme dysregulation is a factor, such as cancer or metabolic disorders .

Study 1: Anticancer Efficacy

A recent study focused on the synthesis of azido-containing pyrrolidine derivatives demonstrated their effectiveness against several cancer cell lines. The study reported that these compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related pyrrolidine compounds. The findings revealed that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on biological activity, suggesting that modifications could enhance efficacy .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialActivity against various pathogens
Enzyme inhibitionPotential inhibition of metabolic enzymes

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